
Diacetyloxylead;trihydrate
Overview
Description
Diacetyloxylead;trihydrate, with the molecular formula C4H12O7Pb and a molecular weight of 379 g/mol , is a lead-based compound. It is characterized by the presence of two acetoxy groups attached to a lead atom, along with three water molecules of hydration. This compound is primarily used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Diacetyloxylead;trihydrate typically involves the reaction of lead(II) acetate with acetic anhydride in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired trihydrate form. The general reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} + 3 \text{H}_2\text{O} \rightarrow \text{Pb(OCOCH}_3\text{)}_2 \cdot 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using lead acetate and acetic anhydride. The reaction is typically conducted in a reactor with precise temperature and humidity control to ensure the consistent quality of the product. The resulting compound is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Diacetyloxylead;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like halogens or other acylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) acetate.
Reduction: Metallic lead or lead(II) acetate.
Substitution: Various lead-based organometallic compounds.
Scientific Research Applications
Diacetyloxylead;trihydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialized lead-based materials and as an intermediate in the synthesis of other lead compounds.
Mechanism of Action
The mechanism of action of Diacetyloxylead;trihydrate involves its interaction with cellular components, particularly proteins and enzymes. The lead atom can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Lead(II) acetate trihydrate: Similar in structure but lacks the acetoxy groups.
Lead(IV) acetate: Higher oxidation state of lead with different reactivity.
Lead(II) oxide: An inorganic lead compound with distinct properties.
Uniqueness: Diacetyloxylead;trihydrate is unique due to the presence of acetoxy groups and its trihydrate form, which confer specific reactivity and solubility properties. These characteristics make it particularly useful in certain chemical and industrial applications where other lead compounds may not be suitable.
Properties
IUPAC Name |
diacetyloxylead;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEUZMYFCCOOQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O7Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



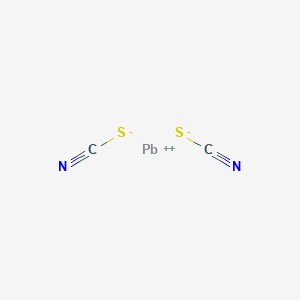
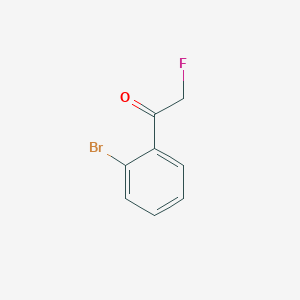

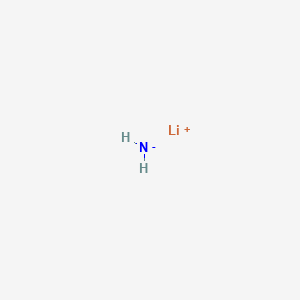

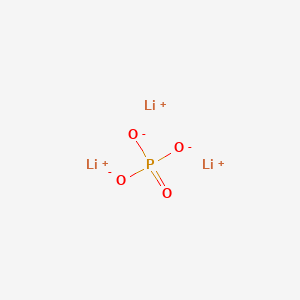
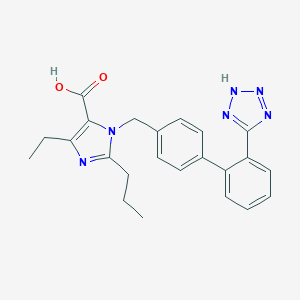

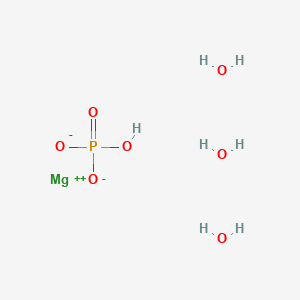
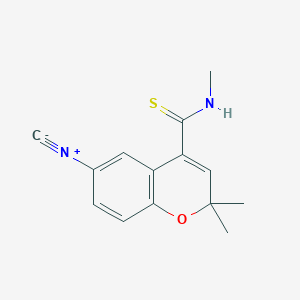


![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)
